molecular formula C12H18N2O B13632904 [(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine

[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine

Cat. No.: B13632904
M. Wt: 206.28 g/mol
InChI Key: HFCLSNXNNDZCMZ-RYUDHWBXSA-N
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Description

rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine: is a chiral morpholine derivative with significant potential in various scientific fields. This compound is characterized by its morpholine ring, which is substituted with a methyl group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic conditions.

    Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions. For example, the methyl group can be added via alkylation using methyl iodide, while the phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.

    Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods: Industrial production of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the phenyl group to introduce additional functional groups or modify existing ones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Introduction of additional functional groups.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    [(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.

    [(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]acetic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness:

  • The presence of both a methyl and phenyl group on the morpholine ring makes rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine unique in its reactivity and potential applications.
  • Its chiral nature allows for the exploration of enantioselective reactions and applications in asymmetric synthesis.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine

InChI

InChI=1S/C12H18N2O/c1-14-7-8-15-11(9-13)12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12-/m0/s1

InChI Key

HFCLSNXNNDZCMZ-RYUDHWBXSA-N

Isomeric SMILES

CN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN

Canonical SMILES

CN1CCOC(C1C2=CC=CC=C2)CN

Origin of Product

United States

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